1-nitrosoazetidine-3-carboxylic acid

Description

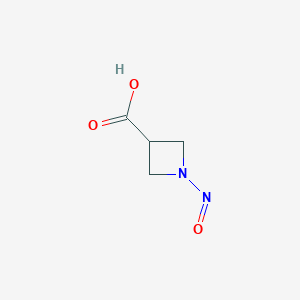

1-Nitrosoazetidine-3-carboxylic acid is a nitroso-substituted derivative of azetidine-3-carboxylic acid, a four-membered cyclic β-amino acid. The compound serves as a critical intermediate in the synthesis of azetidine-3-carboxylic acid, which has applications in agrochemicals and pharmaceutical research . Structurally, it features a nitroso (-N=O) group at the azetidine ring’s nitrogen and a carboxylic acid (-COOH) moiety at the 3-position. Its molecular formula is C₄H₆N₂O₃, with a molecular weight of 130.10 g/mol (inferred from parent compound data and nitroso group addition). The nitroso group introduces significant electronic and steric effects, influencing reactivity and stability compared to unmodified analogs.

Properties

IUPAC Name |

1-nitrosoazetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c7-4(8)3-1-6(2-3)5-9/h3H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKLKVWDANNUKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1N=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291182 | |

| Record name | 1-Nitroso-3-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102624-97-5 | |

| Record name | 1-Nitroso-3-azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102624-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitroso-3-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-nitrosoazetidine-3-carboxylic acid typically involves the nitrosation of azetidine-3-carboxylic acid. One common method includes the reaction of azetidine-3-carboxylic acid with nitrous acid under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pH, and concentration of reagents, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-Nitrosoazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.

Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products Formed:

Oxidation: 1-Nitroazetidine-3-carboxylic acid.

Reduction: 1-Aminoazetidine-3-carboxylic acid.

Substitution: Esters or amides of azetidine-3-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

1-Nitrosoazetidine-3-carboxylic acid features a unique structure characterized by the presence of a nitroso group (-NO) and a carboxylic acid group (-COOH) attached to an azetidine ring. Its molecular formula is , with a molar mass of approximately 118.10 g/mol. The nitroso group significantly influences its reactivity and biological activity, making it a compound of interest in various chemical applications .

Antimicrobial Activity

Research indicates that compounds with nitroso groups, including this compound, exhibit significant antimicrobial properties. This compound has been proposed as a lead candidate for developing new drugs targeting microbial infections, potentially offering novel therapeutic options against resistant strains .

Cancer Research

The biological activity of this compound has been explored in cancer research, where it may play a role in the development of anticancer agents. Studies suggest that its ability to interact with biological macromolecules could lead to the design of compounds that selectively target cancer cells .

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various azetidine derivatives. It can be utilized in processes to prepare azetidine-3-carboxylic acids and their salts, which are essential for producing chemical hybridizing agents used in agricultural applications .

Umpolung Amidation Reactions

Recent advancements have demonstrated the potential of this compound in Umpolung amidation reactions, enabling the conversion of carboxylic acids into amides using nitro compounds as electrophiles. This method showcases its utility in synthesizing diverse amide structures efficiently .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and potential applications of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains a nitroso and carboxylic group | Potential antimicrobial and anticancer properties |

| 1-Nitrosoazetidine-3,3-dicarboxylic acid | Contains two carboxylic groups | Increased acidity; potential for more complex reactions |

| 2-Nitroazetidine-3-carboxylic acid | Nitro group instead of nitroso | Different reactivity profile due to electron-withdrawing nature |

| 1-Benzylazetidine-3-carboxylic acid | Benzyl substituent | Enhanced lipophilicity may affect biological activity |

This comparison highlights the unique characteristics of this compound, particularly its combination of functional groups that influence its reactivity and potential applications.

Case Study: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a template for developing new antibiotics .

Case Study: Synthesis of Azetidine Derivatives

In another study focusing on synthetic methodologies, researchers utilized this compound as an intermediate to synthesize azetidine derivatives with enhanced biological activity. The resulting compounds demonstrated improved selectivity towards cancer cell lines compared to existing treatments .

Mechanism of Action

The mechanism of action of 1-nitrosoazetidine-3-carboxylic acid involves its reactive nitroso group, which can interact with various biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that affect their function. This reactivity underlies its potential therapeutic effects, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section compares 1-nitrosoazetidine-3-carboxylic acid with related cyclic amino acids and derivatives, focusing on structural, physicochemical, and functional differences.

Structural and Molecular Comparison

The table below summarizes key parameters:

¹¹C denotes carbon-11 isotope labeling.

Key Research Findings

- Reactivity and Stability : The nitroso group in this compound increases electrophilicity, making it more reactive toward nucleophiles compared to azetidine-3-carboxylic acid . However, this also reduces thermal stability, necessitating low-temperature storage.

- Biological Activity: 1-Aminocyclobutane[11C]carboxylic acid (a cyclobutane analog) exhibits tumor-targeting properties due to preferential uptake by cancer cells, highlighting the impact of ring size and substituents on biological function .

- Lipophilicity : Acylated derivatives like 1-butyrylazetidine-3-carboxylic acid show increased lipophilicity (logP ~0.8), enhancing membrane permeability compared to the polar parent compound (logP ~-1.2 for azetidine-3-carboxylic acid) .

- Synthetic Utility : The nitroso intermediate is pivotal in generating azetidine-3-carboxylic acid via acid-catalyzed denitrosation, underscoring its role in streamlined synthesis .

Functional Group Impact

- Nitroso vs. Acyl Groups : Nitroso derivatives are more reactive but less stable than acylated analogs like 1-butyrylazetidine-3-carboxylic acid, which are preferred for prodrug formulations .

- Aromatic vs.

Ring Size Effects

- 4-Membered vs. 6-Membered Rings : Azetidine derivatives (4-membered) exhibit higher ring strain and conformational rigidity compared to piperidine analogs (6-membered, e.g., 1-ACETYLPIPERIDINE-3-CARBOXYLIC ACID), which offer greater flexibility for binding biological targets .

Biological Activity

1-Nitrosoazetidine-3-carboxylic acid (NACA) is a heterocyclic organic compound notable for its unique structure, which includes a nitroso group (-NO) and a carboxylic acid group (-COOH) attached to an azetidine ring. The molecular formula of NACA is C₄H₆N₂O₃, with a molar mass of approximately 118.10 g/mol. The presence of the nitroso group contributes to its reactivity and potential biological activity, making it a subject of interest in various chemical and pharmaceutical applications.

NACA's structure allows for diverse interactions with biological macromolecules, which can lead to significant biological activity. The nitroso group is particularly reactive, often participating in nucleophilic addition reactions that can modify proteins and nucleic acids, potentially leading to cytotoxic effects or mutagenesis .

Anticancer Potential

Research indicates that compounds containing nitroso groups, such as NACA, may exhibit anticancer properties. For example, studies have shown that N-nitrosamines, including derivatives of NACA, can induce DNA damage through the formation of DNA adducts. This interaction is critical in understanding how such compounds may contribute to carcinogenesis .

- DNA Interaction : NACA has been shown to form adducts with DNA, which can lead to mutations and potentially initiate cancer pathways. The persistence and type of these adducts vary across different species, suggesting a complex interaction dependent on metabolic pathways .

- Cytotoxic Effects : In vitro studies have demonstrated that NACA can induce apoptosis in cancer cell lines. This effect is hypothesized to be mediated through the activation of specific signaling pathways related to cell survival and proliferation .

Case Studies

A significant study explored the effects of N-nitrosamines on Syrian golden hamsters and rats, revealing that exposure resulted in distinct DNA adduct profiles. For instance, O6-methylguanine was identified as a major adduct in the liver tissue of exposed animals, correlating with increased tumor incidence in these models .

Comparative Analysis

The biological activity of NACA can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains nitroso and carboxylic groups | High reactivity towards biological macromolecules |

| 1-Nitrosoazetidine-3,3-dicarboxylic acid | Two carboxylic groups | Increased acidity; potential for more complex reactions |

| 2-Nitroazetidine-3-carboxylic acid | Nitro group instead of nitroso | Different reactivity profile due to electron-withdrawing nature |

| 1-Benzylazetidine-3-carboxylic acid | Benzyl substituent | Enhanced lipophilicity may affect biological activity |

This comparison highlights the unique characteristics of NACA due to its specific combination of functional groups, influencing its reactivity and biological properties.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-nitrosoazetidine-3-carboxylic acid in laboratory settings?

- Methodological Guidance :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure .

- First Aid Measures :

- Skin Contact : Immediately rinse with copious water for 15 minutes; remove contaminated clothing .

- Eye Exposure : Flush eyes at an emergency eyewash station for at least 15 minutes, holding eyelids open .

- Storage : Store in a cool, dry, ventilated area, away from incompatible substances (e.g., strong oxidizers) .

- Waste Disposal : Follow institutional guidelines for hazardous organic waste. Neutralization may require consultation with environmental safety experts .

Q. What are the standard synthetic routes for preparing this compound?

- Synthetic Strategies :

- Nitroso Group Introduction : React azetidine-3-carboxylic acid derivatives with nitrosating agents (e.g., NaNO₂ in acidic media) under controlled conditions .

- Key Steps :

Protect the carboxylic acid group using tert-butoxycarbonyl (Boc) to prevent side reactions.

Perform nitrosation at low temperatures (0–5°C) to minimize decomposition .

- Yield Optimization : Typical yields range from 40–60%, depending on solvent choice (e.g., dichloromethane vs. THF) and stoichiometry .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Analytical Workflow :

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic azetidine ring protons (δ 3.5–4.0 ppm) and nitroso group coupling patterns .

- ¹³C NMR : Carboxylic acid carbonyl appears at δ 170–175 ppm; nitroso-substituted carbons show deshielding .

- IR Spectroscopy : Confirm nitroso (N=O) stretch at ~1500 cm⁻¹ and carboxylic acid (O-H) broad peak at ~2500–3000 cm⁻¹ .

- Mass Spectrometry : ESI-MS in negative ion mode should show [M-H]⁻ peak matching the molecular weight (C₄H₆N₂O₃; calc. 130.06 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance purity and yield during synthesis?

- Experimental Design :

- Temperature Control : Maintain nitrosation reactions below 10°C to prevent thermal decomposition .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction dialysis for purification .

- Catalyst Use : Trace HCl or H₂SO₄ accelerates nitrosation but risks over-oxidation; monitor via TLC .

- Purity Assessment :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time compared to standards .

- Elemental Analysis : Verify %C, %H, %N to confirm stoichiometry .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Stability Studies :

- pH Dependency :

- Acidic Conditions (pH < 3) : Rapid decomposition via denitrosation; monitor by UV-Vis (loss of absorbance at 300 nm) .

- Neutral/Basic Conditions (pH 7–9) : Moderate stability; half-life ~24 hours at 4°C .

- Temperature Effects :

- 4°C : Stable for 1 week in buffered solutions (e.g., PBS).

- 25°C : Degrades by 50% within 48 hours .

- Storage Recommendations : Lyophilize and store at -20°C under argon for long-term stability .

Q. What methodologies resolve discrepancies in spectral data during derivative characterization?

- Data Contradiction Analysis :

- Case Example : If NMR signals suggest impurities, perform column chromatography (silica gel, ethyl acetate/hexane) followed by LC-MS to isolate and identify byproducts .

- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in nitroso derivatives .

- Comparative Spectroscopy : Cross-reference with databases (PubChem, CAS) for known azetidine nitroso compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.